molecular formula C22H20N4O5 B11198583 7-(2,5-Dimethoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,5-Dimethoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198583
M. Wt: 420.4 g/mol
InChI Key: IQLHNYNTGMQWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,5-DIMETHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a dimethoxyphenyl group and a phenylcarbamoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 7-(2,5-DIMETHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the dimethoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the phenylcarbamoyl group: This step involves the use of carbamoylating agents under controlled conditions.

    Final functionalization: The carboxylic acid group is introduced through oxidation or other suitable reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-(2,5-DIMETHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.

Scientific Research Applications

7-(2,5-DIMETHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-(2,5-DIMETHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    2,5-Dimethoxyphenylboronic acid: This compound shares the dimethoxyphenyl group but differs in its core structure and functional groups.

    2,5-Dimethoxyphenylacetic acid: This compound also contains the dimethoxyphenyl group but has a different core structure and functional groups.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H20N4O5/c1-30-14-8-9-19(31-2)15(10-14)18-11-17(22(28)29)25-20-16(12-23-26(18)20)21(27)24-13-6-4-3-5-7-13/h3-12,18,25H,1-2H3,(H,24,27)(H,28,29)

InChI Key

IQLHNYNTGMQWPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.